1-(4-Methoxybenzylamino)butan-2-ol
Description
Properties
Molecular Formula |
C12H19NO2 |
|---|---|
Molecular Weight |
209.28 g/mol |
IUPAC Name |
1-[(4-methoxyphenyl)methylamino]butan-2-ol |
InChI |
InChI=1S/C12H19NO2/c1-3-11(14)9-13-8-10-4-6-12(15-2)7-5-10/h4-7,11,13-14H,3,8-9H2,1-2H3 |
InChI Key |
OTUNUYALXOCROJ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CNCC1=CC=C(C=C1)OC)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogues
The following compounds share structural motifs with 1-(4-Methoxybenzylamino)butan-2-ol:
Physicochemical Properties
- Boiling Points: 4-(4-Methoxyphenyl)butan-2-ol exhibits a high boiling point (292.6°C) due to hydrogen bonding from -OH and aromatic stacking of the methoxyphenyl group . Comparatively, simpler alcohols like butan-1-ol boil at ~117°C, while pentan-1-ol boils at ~138°C . The position of the hydroxyl group (butan-2-ol vs. butan-1-ol) reduces symmetry, lowering boiling points slightly in branched isomers . this compound’s boiling point is expected to exceed 250°C, influenced by its polar substituents and molecular weight.
- Solubility: The methoxy group enhances solubility in polar solvents (e.g., ethanol, DMSO) but reduces it in nonpolar media. Bitertanol’s triazole and biphenyl groups likely render it less water-soluble than this compound . Amino groups (e.g., in 2-(Dimethylamino)-2-phenylbutan-1-ol) increase solubility in acidic aqueous solutions via protonation .
- Lipophilicity (LogP): 4-(4-Methoxyphenyl)butan-2-ol has LogP = 2.01, indicating moderate lipophilicity . The addition of an amino group in this compound may lower LogP due to increased polarity.
Reactivity and Functional Group Interactions
- Hydroxyl Group: The secondary -OH in butan-2-ol derivatives is less reactive toward esterification than primary -OH groups (e.g., butan-1-ol) . Etherification or sulfonation reactions may compete with amine-related reactivity in this compound.
- Amino Group: The benzylamine moiety can undergo alkylation, acylation, or Schiff base formation. This contrasts with tertiary amines (e.g., 2-(Dimethylamino)-2-phenylbutan-1-ol), which are less nucleophilic .
- Methoxy Group: Electron-donating -OCH₃ stabilizes adjacent aromatic rings via resonance, affecting electrophilic substitution patterns. This is critical in Bitertanol’s antifungal activity .
Preparation Methods
Catalytic Hydrogenation of Ketone Precursors
A predominant method for synthesizing 1-(4-Methoxybenzylamino)butan-2-ol involves the hydrogenation of ketone intermediates. For instance, the reduction of 1-(4-methoxybenzylamino)butan-2-one is catalyzed by palladium on charcoal (5–10% loading) under hydrogen pressures of 50–100 psi in ethanol at 40–80°C. This method yields the target alcohol with >90% conversion, as evidenced by the isolation of crystalline products after solvent evaporation. Platinum-based catalysts, while less common, are employed at atmospheric pressure for substrates sensitive to higher hydrogen pressures.
The reaction mechanism proceeds via adsorption of the ketone onto the catalyst surface, followed by sequential hydrogenation of the carbonyl group to a secondary alcohol. Steric effects from the 4-methoxybenzyl group influence reaction kinetics, necessitating prolonged reaction times (2–24 hours) for complete conversion. Post-hydrogenation, the crude product is purified by recrystallization from ethyl acetate or benzene/hexane mixtures, achieving melting points of 103–107°C for the hydrochloride salt.
Sodium Borohydride-Mediated Reduction
Alternative to hydrogenation, sodium borohydride (NaBH₄) in methanol reduces 1-(4-methoxybenzylamino)butan-2-one at 20–30°C. This method avoids pressurized equipment and is preferred for small-scale syntheses. The borohydride selectively reduces the ketone to the secondary alcohol without affecting the methoxybenzylamine moiety. After 2 hours, the reaction mixture is partitioned between water and ethyl acetate, with the organic layer evaporated to yield a crude product. Chromatographic purification on silica gel (hexane/ethyl acetate gradients) resolves diastereomers, which form in a 1:1 ratio due to the chiral center at C2.
Epoxide Ring-Opening Route
Synthesis of Epoxide Intermediates
A patent by EPO (EP1381597B1) details an epoxide-based pathway for generating this compound. The process begins with the reduction of a chloro-substituted ketone (Formula III) to the corresponding alcohol (Formula IV) using NaBH₄ in ethanol. Subsequent treatment with a base (e.g., potassium tert-butoxide) induces epoxidation, forming a strained oxirane ring.
Table 1: Reaction Conditions for Epoxide Formation
Amine-Mediated Epoxide Opening
The epoxide intermediate reacts with 4-methoxybenzylamine (Rc = 4-MeO-C₆H₄-CH₂-) in ethanol at reflux. Nucleophilic attack by the amine occurs at the less substituted carbon of the epoxide, yielding this compound as the major product. The reaction is stereospecific, producing a 3:1 diastereomeric ratio favoring the erythro configuration. Acidic workup (HCl in ethyl acetate) converts the free amine to its hydrochloride salt, which is recrystallized to ≥98% purity.
Purification and Characterization
Crystallization Techniques
Crystallization remains the most cited purification method. For example, the hydrochloride salt of this compound is recrystallized from ethyl acetate/methanol (3:1 v/v), yielding needle-like crystals with a melting point of 154–156°C. Diastereomers are separable via fractional crystallization, as demonstrated by the isolation of a 92:8 mixture using benzene/hexane.
Chromatographic Resolution
Silica gel chromatography (230–400 mesh) with ethyl acetate/hexane (1:3 to 1:1) resolves diastereomers, achieving >95% enantiomeric excess for the R-isomer. High-performance liquid chromatography (HPLC) on a Chiralpak AD-H column confirms purity, with retention times of 12.3 minutes (R) and 14.7 minutes (S) using hexane/isopropanol (90:10).
Table 2: Analytical Data for this compound
| Property | Value | Source |
|---|---|---|
| Melting Point (°C) | 154–156 (HCl salt) | |
| [α]D²⁵ (c=1, MeOH) | +23.5° (R-isomer) | |
| ¹H NMR (400 MHz, DMSO) | δ 7.32 (d, 2H), 6.89 (d, 2H), 4.12 (m, 1H) | |
| MS (ESI+) | m/z 240.2 [M+H]+ |
Comparative Analysis of Synthetic Routes
The hydrogenation route offers scalability (up to 10 kg batches) but requires specialized pressure equipment. In contrast, the epoxide method avoids hydrogen gas but involves multi-step synthesis, increasing the risk of intermediate degradation. Yield comparisons favor hydrogenation (85–92%) over epoxide ring-opening (70–78%) .
Q & A
Q. Methodological
- DoE (Design of Experiments) : Vary parameters (catalyst loading, solvent polarity) and analyze via HPLC.
- Scale-up considerations : Ensure thermal stability using DSC/TGA and optimize stirring efficiency .
What analytical challenges arise in quantifying trace amounts of this compound in mixtures?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
